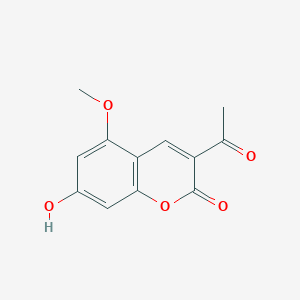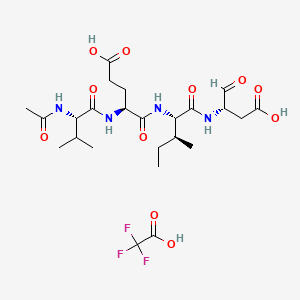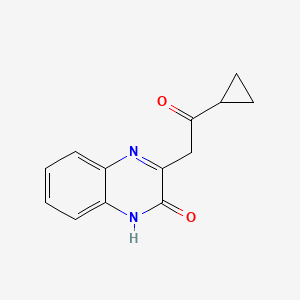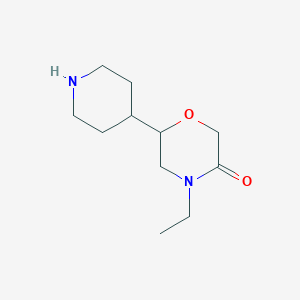
3-Acetyl-5-methoxy-7-hydroxy-coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-methoxy-7-hydroxy-coumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-methoxy-7-hydroxy-coumarin can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include 5-methoxyresorcinol and ethyl acetoacetate, with sulfuric acid or trifluoroacetic acid as the catalyst .
Another method involves the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base. For this compound, 5-methoxy-2-hydroxybenzaldehyde and acetylacetone can be used as starting materials, with piperidine or pyridine as the base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters are carefully controlled to ensure efficient production. Green chemistry approaches, such as using microwave or ultrasound energy, are also explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-methoxy-7-hydroxy-coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetyl group at the 3-position can be reduced to an alcohol under appropriate conditions.
Substitution: The methoxy group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the methoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-Acetyl-5-methoxy-7-hydroxy-coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying microenvironment polarity.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-methoxy-7-hydroxy-coumarin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group at the 7-position can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
3-Acetyl-5-methoxy-7-hydroxy-coumarin can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent labeling and metal ion detection.
3-Acetyl-7-hydroxycoumarin: Similar structure but lacks the methoxy group, affecting its chemical reactivity and applications.
5,7-Dihydroxy-4-methylcoumarin: Contains additional hydroxy groups, enhancing its antioxidant properties.
The unique combination of functional groups in this compound contributes to its distinct chemical properties and diverse applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H10O5 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
3-acetyl-7-hydroxy-5-methoxychromen-2-one |
InChI |
InChI=1S/C12H10O5/c1-6(13)8-5-9-10(16-2)3-7(14)4-11(9)17-12(8)15/h3-5,14H,1-2H3 |
InChI Key |
XIHNOVJWYXSNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2OC)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal](/img/structure/B14865397.png)

![7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14865415.png)

![Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate](/img/structure/B14865433.png)




![(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14865469.png)
![2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B14865470.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865471.png)


